2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid
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Overview
Description
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid is a fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group reacts with the chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new fluorinated compounds .
Scientific Research Applications
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but contains an amine group instead of an acetic acid group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromomethyl group instead of an acetic acid group.
Uniqueness
2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid is unique due to its combination of a phenoxy group with multiple fluorine atoms and a trifluoromethyl group. This structure imparts distinctive chemical properties, such as high electronegativity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O3/c10-4-3(9(14,15)16)5(11)7(13)8(6(4)12)19-1-2(17)18/h1H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVEFSVSKMIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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